![molecular formula C23H23N3O3 B2383471 2-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 1903685-81-3](/img/structure/B2383471.png)
2-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with multiple functional groups. It contains a phenyl group attached to a tetrahydro-2H-pyran ring, which is further connected to a dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the tetrahydro-2H-pyran ring, followed by the introduction of the phenyl group, and finally the formation of the dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The phenyl group is a common aromatic ring, while the tetrahydro-2H-pyran is a six-membered ring with one oxygen atom .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The phenyl group is generally quite stable, but the tetrahydro-2H-pyran ring could potentially undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carbonyl group could potentially make it polar, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-5-lipoxygenase Agents
Compounds with pyrazolopyrimidine derivatives have been synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, indicating potential applications in cancer treatment and anti-inflammatory therapies (Rahmouni et al., 2016).
Antitubercular and Antimicrobial Activity
Research on 4H-chromeno[2,3-d]pyrimidine derivatives has shown these compounds to possess antitubercular and antimicrobial activities, suggesting their usefulness in combating infectious diseases (Kamdar et al., 2011).
Synthesis of New Ring Systems
The development of new ring systems such as dipyrido[1,2-a:4,3-d]pyrimidin-11-one derivatives highlights the ongoing exploration in the synthesis of novel heterocyclic compounds for potential pharmacological applications (Huber et al., 1987).
Antimicrobial and Antibacterial Applications
Several studies have synthesized and evaluated pyrazolopyrimidine and pyridopyrimidine derivatives for their antimicrobial and antibacterial properties, demonstrating the potential of these compounds in developing new antimicrobial agents (Beyzaei et al., 2017).
Corrosion Inhibition
Research on pyrazolo[3,4-d]pyrimidine derivatives has also explored their applications in corrosion inhibition, indicating their potential in protecting metal surfaces against corrosion in acidic environments (Abdel Hameed et al., 2020).
Eigenschaften
IUPAC Name |
5-(4-phenyloxane-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c27-21-18-16-25(13-9-19(18)24-20-8-4-5-12-26(20)21)22(28)23(10-14-29-15-11-23)17-6-2-1-3-7-17/h1-8,12H,9-11,13-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLJGPSUVCNGJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2383388.png)

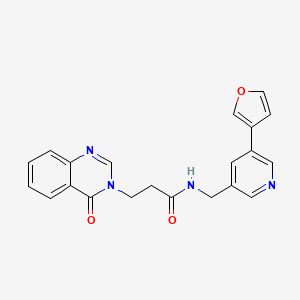
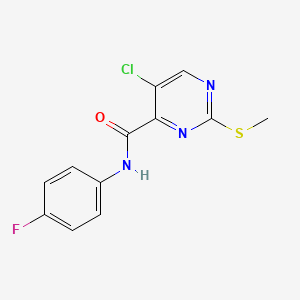
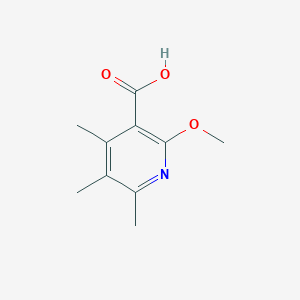
![N-(3,4-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2383398.png)
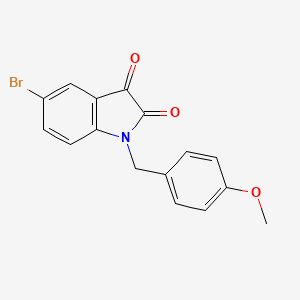
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2383403.png)
![N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylpyridin-2-amine;hydrate;dihydrochloride](/img/structure/B2383404.png)
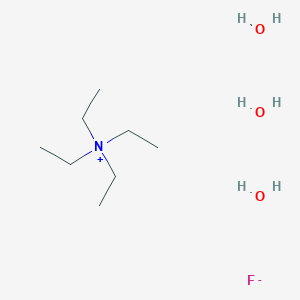
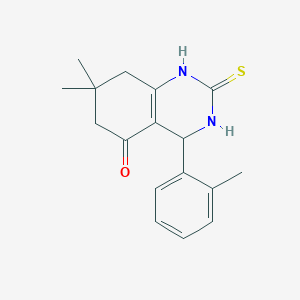
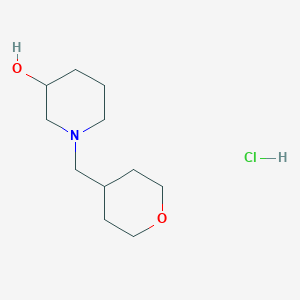
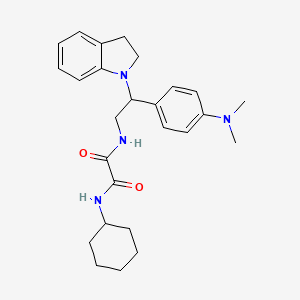
![2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2383411.png)